molecular formula C9H9FO2 B1532796 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one CAS No. 879339-86-3

1-(3-Fluoro-2-hydroxyphenyl)propan-1-one

Cat. No.: B1532796
CAS No.: 879339-86-3
M. Wt: 168.16 g/mol
InChI Key: YLYSQFQRSDBFLG-UHFFFAOYSA-N
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Description

“1-(3-Fluoro-2-hydroxyphenyl)propan-1-one” is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.17 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanone group attached to a 3-fluoro-2-hydroxyphenyl group . The exact 3D structure is not available in the sources I found.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its boiling point and other physical properties are not available in the sources I found .

Scientific Research Applications

Pharmacokinetics and Designer Stimulants

Research on designer stimulants such as 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, highlights the importance of pharmacokinetic data for interpreting forensic and clinical cases. A study developed a method for detecting 3-FPM in biological samples, providing insights into its pharmacokinetics, including absorption, distribution, metabolism, and excretion patterns, which are crucial for understanding the behavior of related compounds in biological systems (Grumann et al., 2019).

Antimicrobial Activity

Compounds structurally related to "1-(3-Fluoro-2-hydroxyphenyl)propan-1-one" have been investigated for their antimicrobial properties. For instance, a study synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, demonstrating significant antimicrobial activity. This research contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Nagamani et al., 2018).

Photophysical Properties

The photophysical properties of chalcone derivatives, which share structural similarities with "this compound," have been extensively studied. These studies provide valuable information on the solvatochromic effects and intramolecular charge transfer (ICT) interactions, which are essential for applications in dye-sensitized solar cells, organic LEDs, and as molecular probes (Kumari et al., 2017).

Molecular Logic Systems

Research on molecular logic systems has identified compounds that can act as pH-controlled molecular switches or solvent polarity sensors. These systems have potential applications in creating smart materials and sensors that respond to environmental changes. For example, a study on a novel fluorophore demonstrates its utility as a protic solvent polarity sensor and highlights its selectivity towards Hg2+ ions, paving the way for the development of sensitive environmental and biological sensors (Zhang et al., 2008).

Safety and Hazards

The safety and hazards of “1-(3-Fluoro-2-hydroxyphenyl)propan-1-one” are not well-documented. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

1-(3-fluoro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYSQFQRSDBFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879339-86-3
Record name 1-(3-fluoro-2-hydroxyphenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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